2,5-Diiodoterephthalaldehyde
Overview
Description
2,5-Diiodoterephthalaldehyde is an aromatic compound with the molecular formula C8H4I2O2. It is characterized by the presence of two iodine atoms and two aldehyde groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diiodoterephthalaldehyde can be synthesized through several methods. One common approach involves the iodination of terephthalaldehyde. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under controlled temperature and pH conditions to ensure selective iodination at the 2 and 5 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodoterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,5-Diiodoterephthalic acid.
Reduction: 2,5-Diiodoterephthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Diiodoterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a diagnostic reagent.
Industry: It is used in the production of advanced materials, including polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2,5-diiodoterephthalaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, while the iodine atoms can participate in halogen bonding and substitution reactions. These interactions are crucial for its applications in synthesis and material science .
Comparison with Similar Compounds
- 2,5-Dichloroterephthalaldehyde
- 2,5-Difluoroterephthalaldehyde
- 2,5-Dimethylterephthalaldehyde
- 2,5-Diethoxyterephthalaldehyde
Comparison: 2,5-Diiodoterephthalaldehyde is unique due to the presence of iodine atoms, which confer distinct reactivity and physical properties compared to its chloro, fluoro, methyl, and ethoxy analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and suitable for specific applications in material science and organic synthesis .
Properties
IUPAC Name |
2,5-diiodoterephthalaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATKMXRDYITSEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)C=O)I)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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